Docosanoyl chloride
CAS No.: 21132-76-3
Cat. No.: VC2016458
Molecular Formula: C22H43ClO
Molecular Weight: 359 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21132-76-3 |
---|---|
Molecular Formula | C22H43ClO |
Molecular Weight | 359 g/mol |
IUPAC Name | docosanoyl chloride |
Standard InChI | InChI=1S/C22H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3 |
Standard InChI Key | QTHQYNCAWSGBCE-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCCCCCC(=O)Cl |
Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCC(=O)Cl |
Introduction
Property | Information |
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CAS Number | 21132-76-3 |
Molecular Formula | C₂₂H₄₃ClO |
Molecular Weight | 359.03 g/mol |
IUPAC Name | Docosanoyl chloride |
Synonyms | Behenoyl chloride, n-Docosanoyl chloride, Behenic acid chloride |
InChI | InChI=1S/C22H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3 |
InChIKey | QTHQYNCAWSGBCE-UHFFFAOYSA-N |
SMILES | O=C(Cl)CCCCCCCCCCCCCCCCCCCCC |
Physical and Chemical Properties
Docosanoyl chloride is typically a colorless to pale yellow liquid with a pungent odor, characteristic of acyl chlorides . Its physical and chemical properties are largely determined by its long hydrocarbon chain and the reactive acyl chloride functional group.
Physical Properties
The compound exhibits properties typical of long-chain fatty acid derivatives, with notable hydrophobicity due to its 22-carbon chain. Physical properties data from various sources are compiled in the following table:
Solubility and Stability
Docosanoyl chloride is soluble in organic solvents such as dichloromethane, chloroform, and other non-polar solvents, but is generally insoluble in water due to its hydrophobic nature . It reacts with water, resulting in hydrolysis to form docosanoic acid and hydrochloric acid. This reactivity necessitates storage under anhydrous conditions and careful handling to prevent unwanted reactions .
Synthesis and Production Methods
The primary method for synthesizing docosanoyl chloride involves the reaction of docosanoic acid (behenic acid) with thionyl chloride (SOCl₂) under controlled conditions.
Laboratory Synthesis
The standard synthesis procedure follows this reaction:
C₂₂H₄₄O₂ + SOCl₂ → C₂₂H₄₃ClO + SO₂ + HCl
This reaction requires anhydrous conditions to prevent hydrolysis of the acid chloride. The mixture is typically heated to reflux, with the evolved gases (sulfur dioxide and hydrogen chloride) being removed from the reaction vessel. The reaction proceeds optimally at temperatures ranging from approximately 35°C to 50°C for about 0.5-2 hours .
Industrial Production
In industrial settings, production of docosanoyl chloride employs large-scale reactors where docosanoic acid is continuously fed along with thionyl chloride. The reaction conditions are carefully controlled to maintain optimal temperature and pressure, ensuring high yield and purity. The crude product is then purified by distillation or recrystallization.
Alternative Synthesis Methods
While thionyl chloride is the most common reagent for converting docosanoic acid to its acid chloride, oxalyl chloride can also be used as an alternative. Research on continuous-flow synthesis of acid chlorides has shown that oxalyl chloride-mediated processes under solvent-free conditions can be more sustainable, using near-equimolar amounts of carboxylic acid and oxalyl chloride in the presence of catalytic amounts of DMF at room temperature .
Chemical Reactions
Docosanoyl chloride is highly reactive due to its acyl chloride functional group, participating in numerous chemical transformations of significance in organic synthesis.
Nucleophilic Substitution Reactions
The compound readily undergoes nucleophilic substitution reactions with various nucleophiles:
Nucleophile Type | Reaction Product | Applications |
---|---|---|
Alcohols (R-OH) | Esters (R-COO-R') | Surfactants, Cosmetics |
Amines (R-NH₂) | Amides (R-CO-NH-R') | Peptide Synthesis, Surfactants |
Water (H₂O) | Carboxylic Acid (R-COOH) | Hydrolysis Product |
These reactions typically proceed through nucleophilic attack at the carbonyl carbon, followed by elimination of the chloride ion.
Esterification Reactions
When reacted with alcohols in the presence of a base (e.g., pyridine), docosanoyl chloride forms esters. This reaction is valuable for the synthesis of waxes, emollients, and other specialty chemicals.
Amide Formation
Docosanoyl chloride can react with amines to form amides, which are crucial in peptide synthesis and the production of surfactants. A specific example from patent literature describes the addition of docosanoyl chloride to a suspension of creatine in dichloromethane, in the presence of catalytic pyridine, to form creatine-fatty acid amides .
Reduction Reactions
Using appropriate reducing agents like lithium aluminum hydride (LiAlH₄), docosanoyl chloride can be reduced to docosanol (behenyl alcohol), a compound with established antiviral properties .
Applications in Research and Industry
Docosanoyl chloride serves as a versatile reagent with numerous applications across scientific and industrial domains.
Organic Synthesis
Application Area | Description | Reference |
---|---|---|
Drug Delivery Systems | Formation of stable liposomes when combined with phospholipids, enhancing drug bioavailability | |
Antiviral Agents | Derivatives show activity against lipid-enveloped viruses like HSV | |
Membrane Studies | Modification of membrane properties affecting cell signaling and drug uptake |
Synthesis of Fatty Acid Derivatives
Docosanoyl chloride is employed in the preparation of various fatty acid derivatives with applications in cosmetics, lubricants, and specialty chemicals . The long hydrocarbon chain contributes unique physical properties to these derivatives, making them valuable in formulations requiring specific melting points, viscosity, or surface activity.
Research Applications
In research laboratories, docosanoyl chloride serves as a tool for studying:
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Reactivity of various functional groups
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Membrane biophysics
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Lipid chemistry
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Development of novel materials
Biological Activity
While docosanoyl chloride itself is primarily a synthetic intermediate rather than a bioactive compound, its derivatives exhibit notable biological activities.
Antiviral Properties
Derivatives of docosanoyl chloride, particularly docosanol, have demonstrated antiviral properties against lipid-enveloped viruses including herpes simplex virus (HSV). The mechanism of action appears to involve inhibition of fusion between the viral envelope and host cell membrane, preventing viral entry and replication .
Docosanol, a reduction product of docosanoyl chloride, is an FDA-approved treatment for cold sores caused by HSV-1, marketed under the brand name Abreva. Clinical reviews indicate varying effectiveness, with 37% of patients reporting positive experiences versus 55% reporting negative experiences .
Interaction with Biological Molecules
Research has shown that fatty acid chlorides like docosanoyl chloride can interact with various biological molecules to form stable complexes:
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With amino acids to form amides that may influence biological functions
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With lipid bilayers to modify membrane properties, impacting cell signaling and drug uptake mechanisms
Hazard Type | Classification | Reference |
---|---|---|
Physical State | Corrosive | |
Health Hazards | Skin corrosion/irritation, Eye damage | |
Precautions | P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338 |
Protective Measures
When working with docosanoyl chloride, the following safety precautions are recommended:
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Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection
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Work in a well-ventilated area or fume hood
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Avoid contact with water or moisture
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Store in tightly closed containers under inert atmosphere if possible
Comparison with Similar Compounds
Understanding docosanoyl chloride in the context of related compounds provides valuable insights into its unique properties and applications.
Comparison with Other Fatty Acid Chlorides
Compound | Carbon Chain Length | Key Differences | Specific Applications |
---|---|---|---|
Hexadecanoyl Chloride (Palmitoyl Chloride) | 16 | Shorter chain, lower melting point | Cosmetics, pharmaceuticals |
Octadecanoyl Chloride (Stearoyl Chloride) | 18 | Shorter chain, higher solubility | Food additives, cosmetics |
Eicosanoyl Chloride (Arachidoyl Chloride) | 20 | Slightly shorter chain | Specialty chemicals |
Docosanoyl Chloride | 22 | Longer chain, higher melting point, lower solubility | Pharmaceuticals, research |
The longer carbon chain of docosanoyl chloride (22 carbons) affects its physical properties, including solubility, melting point, and reactivity, making it suitable for specific applications where these properties are advantageous.
Current Research and Future Perspectives
Ongoing research involving docosanoyl chloride spans multiple disciplines and applications.
Continuous-Flow Synthesis
Recent advances in continuous-flow chemistry have improved the synthesis of reactive acyl chlorides, including docosanoyl chloride. These methods offer advantages in terms of safety, selectivity, and yield, particularly for unstable or highly reactive compounds .
Drug Delivery Systems
Research into novel drug delivery systems utilizing docosanoyl derivatives continues to expand. The compound's ability to form stable liposomes when combined with phospholipids makes it promising for enhancing drug bioavailability and targeting efficiency.
Hybrid Materials
Emerging research explores the development of hybrid materials incorporating docosanoyl-derived compounds. For example, alginate-amino fatty acid amide composite hybrid gel beads have been investigated as nanocarriers for drug delivery applications .
Supplier | Purity | Package Size | Price Range (2025) | Reference |
---|---|---|---|---|
Larodan | >99% | 100 mg, 1 g | 180.00 € (100 mg) | |
CymitQuimica | >99% | 100 mg | To inquire | |
Various | Min. 95% | 1 g | 538 USD |
This availability facilitates ongoing research and development in various fields using docosanoyl chloride as a reagent or precursor.
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